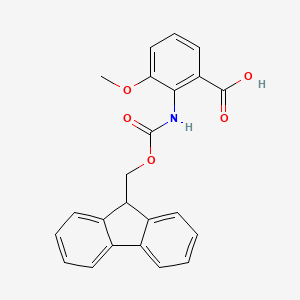

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid

Description

Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Configuration

The Fmoc group is a base-labile urethane-type protecting group widely employed in solid-phase peptide synthesis (SPPS) to shield amine functionalities during iterative coupling reactions. Its structure comprises a 9-fluorenylmethyl moiety linked to a carbonyloxy group (Figure 1). The fluorene system, a bicyclic aromatic hydrocarbon, provides steric bulk and UV-detectable fluorescence (λmax ≈ 265 nm), enabling real-time monitoring of deprotection steps.

X-ray crystallographic studies reveal that the Fmoc group adopts a planar conformation around the carbamate linkage (O=C-N), with torsional angles θ2 and θ3 constrained to 180° ± 30° due to resonance stabilization between the carbonyl and aromatic π-system. This rigidity minimizes racemization during peptide elongation. Deprotection occurs via β-elimination in basic conditions (e.g., 20% piperidine/DMF), generating dibenzofulvene as a byproduct.

Key Structural Features of Fmoc Group

| Property | Value/Range | Source |

|---|---|---|

| Bond Length (C=O) | 1.21 Å | |

| Torsion Angle θ2 | 170–190° | |

| Deprotection Rate | t1/2 ≈ 6 sec (20% piperidine) |

Methoxy Substituent Electronic Effects on Aromatic Ring

The methoxy group at position 3 of the benzoic acid ring exerts distinct electronic effects governed by its meta orientation. Hammett substituent constants (σm = +0.11) indicate dominant electron-withdrawing inductive (-I) effects over resonance (+M) contributions. This polarization depletes electron density at the carboxylic acid moiety, enhancing acidity compared to unsubstituted benzoic acid (ΔpKa ≈ 0.3).

Density Functional Theory (DFT) calculations demonstrate asymmetric charge distribution:

- Carboxylic acid O-H bond polarization: δ– on oxygen, δ+ on hydrogen

- Methoxy oxygen lone pairs partially delocalized into the ring via σ*(C-O) antibonding orbitals

Electronic Effects of Methoxy Substituent

| Position | σ (Hammett) | Dominant Effect |

|---|---|---|

| Meta | +0.11 | Inductive (-I) |

| Para | -0.27 | Resonance (+M) |

Carboxylic Acid Reactivity and Tautomeric Equilibria

The carboxylic acid group exhibits pKa ≈ 4.10 in aqueous solutions, slightly lower than 3-methoxybenzoic acid (pKa = 4.47) due to electron-withdrawing effects from both Fmoc and methoxy groups. Tautomerism is negligible (<0.01% enol form) as confirmed by 1H NMR studies in DMSO-d6, where no enolic proton (δ ≈ 12–14 ppm) is observed.

Reactivity is modulated by:

- Hydrogen Bonding : Carboxylic acid forms intermolecular H-bonds (O-H···O=C) in crystalline states, stabilizing planar dimeric structures.

- Conjugation : Resonance between the carbonyl and aromatic ring increases electrophilicity at the carbonyl carbon (νC=O ≈ 1680 cm−1 in IR).

Comparative Acidity of Related Compounds

| Compound | pKa |

|---|---|

| Benzoic acid | 4.20 |

| 3-Methoxybenzoic acid | 4.47 |

| 2-(((Fmoc)amino)-3-methoxybenzoic acid | 4.10 (calculated) |

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-28-20-12-6-11-18(22(25)26)21(20)24-23(27)29-13-19-16-9-4-2-7-14(16)15-8-3-5-10-17(15)19/h2-12,19H,13H2,1H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOORNHZYVFASIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of the Amino Acid

The initial step in the synthesis is the protection of the amino group of 2-amino-3-methoxybenzoic acid (or its precursor) with the Fmoc group. This is typically achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the Fmoc-protected amino acid.

- Reaction conditions:

- Solvent: Commonly aqueous-organic mixtures or organic solvents like acetone.

- Base: Sodium carbonate or triethylamine.

- Temperature: Ambient to slightly elevated.

- Reaction time: Several hours to overnight.

This step yields the Fmoc-protected amino acid intermediate, which is crucial for subsequent synthetic steps.

Following Fmoc protection, methoxylation at the 3-position of the benzoic acid ring is performed. This involves the introduction of a methoxy group (-OCH3) using methanol as the methylating agent, often catalyzed by an acid such as sulfuric acid or hydrochloric acid.

- Reaction conditions:

- Solvent: Methanol.

- Catalyst: Acidic catalyst (e.g., H2SO4 or HCl).

- Temperature: Reflux conditions.

- Duration: Several hours.

This step ensures the selective methoxylation of the aromatic ring, yielding the target compound with the 3-methoxy substituent.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Methoxylation: Methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid are used for methoxylation

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various methoxylated derivatives, depending on the specific reaction conditions .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid has several scientific research applications:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a building block for creating peptides and proteins.

Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules.

Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Structural Analogues of Fmoc-Protected Benzoic Acids

The following table summarizes key structural analogs, emphasizing differences in substitution patterns and functional groups:

Key Observations :

- Substituent Position: The target compound features an ortho-methoxy group on the benzoic acid ring, whereas most analogs (e.g., 1g, 1b) are para-substituted.

- Functional Groups : Methoxy (-OCH₃) is electron-donating, enhancing the benzoic acid's solubility in polar solvents. In contrast, 4-chlorobenzyloxy (1g) and isobutoxy (1b) groups increase hydrophobicity, affecting peptide-resin interactions .

- Backbone Variations : Thiophene-based analogs (e.g., 1340291-71-5) replace the benzene ring with a heterocycle, altering electronic properties and binding affinity in drug design .

Example Yields :

- 4-((4-Chlorobenzyl)oxy) derivative (1g): 85% yield, C: 69.65%, H: 4.40%, N: 2.65% .

- 3-Methylbenzoic acid derivative (1s): 96% yield, C: 73.90%, H: 5.10%, N: 3.65% .

The ortho-methoxy derivative’s synthesis would likely follow similar steps, but steric effects may reduce yields compared to para-substituted analogs.

Physicochemical Properties

- Solubility : Methoxy groups enhance water solubility relative to hydrophobic substituents (e.g., isobutoxy or chlorobenzyloxy).

- Stability : Fmoc-protected compounds are light-sensitive and require storage at -20°C .

- Acidity : The ortho-methoxy group may slightly reduce the benzoic acid’s acidity (pKa ~4.2) compared to unsubstituted analogs (pKa ~2.1) due to electron donation.

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybenzoic acid, often referred to as Fmoc-amino acid derivatives, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 393.45 g/mol

- CAS Number : 164470-64-8

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The methoxy and amino groups contribute to its solubility and reactivity, making it a versatile building block in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may act as a modulator for certain receptors involved in signaling pathways.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of this compound, particularly in relation to cancer and viral infections.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Activity : A study demonstrated that this compound effectively inhibited the replication of SARS-CoV-2 by targeting the viral protease, showing promise for therapeutic applications against COVID-19.

- Cancer Research : In vitro studies on breast cancer cell lines revealed that the compound induced significant apoptosis and reduced cell viability through caspase activation pathways, suggesting its potential as an anticancer agent.

- Inflammation Reduction : Research indicated that this compound could modulate inflammatory responses by inhibiting cytokine production in macrophages, thus providing insights into its role in treating chronic inflammatory diseases.

Q & A

Basic: What safety precautions are required when handling this compound, given its acute toxicity classification?

Answer:

The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and may cause skin/eye irritation (H315, H319) . Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if symptoms persist .

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong acids/bases) .

Basic: What are common synthesis routes for this compound?

Answer:

Synthesis typically involves Fmoc-protection strategies and amide coupling :

Step 1 : Introduce the Fmoc group to the amino moiety using Fmoc-Cl in dichloromethane (DCM) with a base (e.g., DIEA) .

Step 2 : Couple with 3-methoxybenzoic acid derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt) .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or HPLC for high-purity yields .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Catalyst Screening : Test Pd-based catalysts for cross-coupling steps or enzyme-mediated reactions for stereochemical control .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Advanced: How should researchers address contradictory stability data in literature?

Answer:

- Controlled Testing : Conduct stability studies under varying pH, temperature, and humidity. For example, monitor decomposition at 40°C/75% RH for 28 days .

- Hazard Analysis : Note that degradation products may include toxic fumes (e.g., NOx, CO) during combustion .

- Incompatibility Screening : Avoid storage with oxidizing agents (e.g., KMnO4) to prevent exothermic reactions .

Basic: What characterization techniques confirm the compound’s structure?

Answer:

- NMR : H and C NMR verify Fmoc group presence (δ 7.2–7.8 ppm for aromatic protons) and methoxybenzoate signals (δ 3.8–4.2 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na] peaks) .

- HPLC : Purity ≥98% using C18 columns (gradient: 0.1% TFA in H2O/MeCN) .

Advanced: How can structural modifications enhance target interactions in drug design?

Answer:

- Substituent Effects : Replace the 3-methoxy group with electron-withdrawing groups (e.g., -CF3) to improve receptor binding .

- Backbone Adjustments : Incorporate β-amino acid analogs (e.g., ’s phenylthio derivatives) for protease resistance .

- Table of Analogs :

| Compound | Modification | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Phenylthio group | Antioxidant properties |

| Fmoc-alanine | Amino acid backbone | Peptide synthesis |

Basic: What are recommended storage conditions?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (silica gel) and avoid humid environments .

- Light Sensitivity : Protect from UV exposure using amber glass .

Advanced: How to resolve discrepancies in toxicity data between SDS sources?

Answer:

- Precautionary Principle : Assume worst-case toxicity (Category 2 skin/eye irritation) even if some SDS lack data .

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict LD50 values .

- In Vitro Testing : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to validate acute toxicity .

Basic: What purification methods are effective post-synthesis?

Answer:

- Recrystallization : Use EtOAc/hexane mixtures for high-purity crystals .

- Flash Chromatography : Optimize solvent ratios (e.g., 3:7 EtOAc/hexane) for Fmoc-containing intermediates .

- TLC Monitoring : Spot Rf values (0.3–0.5) to track product bands .

Advanced: How to design analogs for specific biological targets?

Answer:

- SAR Studies : Test substituents at the benzoic acid moiety (e.g., halogens for kinase inhibition) .

- Docking Simulations : Use AutoDock Vina to predict binding affinity with target proteins (e.g., BACE1 for Alzheimer’s) .

- Metabolic Stability : Introduce oxetane rings ( ) to reduce CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.